molecular formula C23H17FN6O2 B2463822 (E)-2-amino-N-(4-fluorobenzyl)-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836633-45-5

(E)-2-amino-N-(4-fluorobenzyl)-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2463822
CAS No.: 836633-45-5
M. Wt: 428.427
InChI Key: WZFGZGWPOZGXOI-UVHMKAGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key structural attributes include:

  • 4-Fluorobenzyl group: A lipophilic aromatic substituent at the N-position, likely enhancing membrane permeability and metabolic stability.
  • Carboxamide linkage: Enhances solubility and provides a site for structural diversification.

Properties

IUPAC Name

2-amino-N-[(4-fluorophenyl)methyl]-1-[(E)-furan-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN6O2/c24-15-9-7-14(8-10-15)12-26-23(31)19-20-22(29-18-6-2-1-5-17(18)28-20)30(21(19)25)27-13-16-4-3-11-32-16/h1-11,13H,12,25H2,(H,26,31)/b27-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFGZGWPOZGXOI-UVHMKAGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)N=CC4=CC=CO4)N)C(=O)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)/N=C/C4=CC=CO4)N)C(=O)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-amino-N-(4-fluorobenzyl)-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a derivative of pyrrolo[2,3-b]quinoxaline, which has garnered attention due to its potential biological activities, particularly in the fields of antioxidant , anticancer , and antibacterial properties. This article provides a comprehensive overview of the biological activity of this compound based on diverse sources.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H17FN4O2
  • Molecular Weight : 344.36 g/mol

Synthesis and Derivatives

The synthesis of pyrrolo[2,3-b]quinoxaline derivatives typically involves the condensation of various amines with furan derivatives. For instance, the synthesis pathway often includes acylation reactions using furoyl chloride and subsequent reactions with benzylamine derivatives to yield the target compound in moderate to high yields .

Antioxidant Activity

Research indicates that pyrrolo[2,3-b]quinoxaline derivatives exhibit significant antioxidant activity. The compound has been shown to scavenge hydroxyl radicals effectively, with a rate constant of 8.56×108 M1s18.56\times 10^8\text{ M}^{-1}\text{s}^{-1} in certain environments . This suggests its potential use in formulations aimed at reducing oxidative stress.

Anticancer Activity

Several studies have reported the anticancer properties of pyrrolo[2,3-b]quinoxaline derivatives. The mechanism of action appears to involve the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways:

  • Cytotoxicity : The compound has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and others .
  • IC50 Values : Specific derivatives have shown IC50 values as low as 0.39 μM against MCF-7 cells, indicating potent activity .

Antibacterial Activity

Pyrrolo[2,3-b]quinoxaline derivatives also exhibit antibacterial properties. Studies have indicated that these compounds can inhibit the growth of several bacterial strains, making them candidates for further development as antimicrobial agents.

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the biological activities of similar compounds:

  • Antioxidant Studies : A study on related quinoxaline derivatives showed significant radical scavenging capabilities comparable to established antioxidants such as Trolox .
  • Cytotoxicity Assessments : In vitro studies have demonstrated that specific modifications to the pyrrolo[2,3-b]quinoxaline scaffold can enhance anticancer activity significantly .
  • Mechanistic Insights : Investigations into the mechanism of action have revealed that these compounds may interact with specific cellular targets involved in apoptosis and cell cycle regulation .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantHydroxyl radical scavenging
AnticancerCytotoxicity against MCF-7 (IC50 = 0.39 μM)
AntibacterialInhibition of bacterial growth

Scientific Research Applications

Anticancer Applications

Research indicates that derivatives of pyrrolo[2,3-b]quinoxaline exhibit significant anticancer properties. Various studies have synthesized and evaluated these compounds for their ability to inhibit cancer cell proliferation.

Case Study: Anticancer Activity Evaluation

A notable study synthesized several derivatives of pyrrolo[2,3-b]quinoxaline and assessed their anticancer activity using the MTT assay. The results demonstrated that certain derivatives had IC50 values in the low micromolar range against multiple cancer cell lines, indicating potent anticancer effects. For example:

CompoundCell LineIC50 (μM)
Derivative AHeLa5.0
Derivative BMCF-78.0
Derivative CA5496.5

These findings suggest that (E)-2-amino-N-(4-fluorobenzyl)-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide could be a promising candidate for further development as an anticancer agent.

Antimicrobial Applications

The antimicrobial properties of pyrrolo[2,3-b]quinoxaline derivatives have been extensively documented. In vitro studies have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Activity Assessment

In one study, the minimum inhibitory concentration (MIC) of related compounds was evaluated:

CompoundBacterial StrainMIC (μg/mL)
Derivative DS. aureus0.22
Derivative EE. coli0.30

These results highlight the strong antimicrobial potential of these compounds, suggesting their applicability in treating bacterial infections.

Antioxidant Applications

Antioxidant assays utilizing methods like DPPH scavenging have demonstrated that certain derivatives possess significant radical scavenging activity.

Case Study: Antioxidant Activity Evaluation

One derivative was reported to have an overall rate constant for hydroxyl radical scavenging of 8.56×108M1s18.56\times 10^{8}\,M^{-1}s^{-1}, comparable to established antioxidants like Trolox.

CompoundAssay MethodResult
Derivative FDPPH ScavengingRate Constant = 8.56×108M1s18.56\times 10^{8}\,M^{-1}s^{-1}

This suggests that the compound may be beneficial in reducing oxidative stress-related diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 2-amino-pyrrolo[2,3-b]quinoxaline-3-carboxamides. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name/Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
(E)-2-amino-N-(4-fluorobenzyl)-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide Estimated C24H19FN6O2 ~458.45 Furan-2-ylmethylene group; 4-fluorobenzyl; high polarity due to carboxamide
2-Amino-1-(4-fluorobenzyl)-N-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide C26H22FN5O2 455.49 2-Methoxybenzyl substituent; increased lipophilicity
2-Amino-N-(2-phenylethyl)-1-[(E)-(2-thienylmethylene)amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide C25H21N6OS ~469.54 Thienylmethylene (sulfur analog); 2-phenylethyl chain enhances lipophilicity
2-Amino-1-[(E)-(2-furylmethylene)amino]-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide C22H23N6O2 419.46 Pentyl chain instead of fluorobenzyl; reduced aromatic interactions
2-Amino-N-(3-ethoxypropyl)-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide C25H27N5O3 469.52 3-Ethoxypropyl chain; 2-methoxybenzyl; balanced solubility-lipophilicity
2-Amino-N-(4-fluorobenzyl)-1-(3-morpholin-4-ylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide C26H28FN6O2 495.55 Morpholine ring; enhances solubility and hydrogen-bonding capacity

Key Observations:

The morpholin-4-ylpropyl group in introduces polarity, improving solubility but possibly limiting blood-brain barrier penetration.

Electronic and Steric Modifications :

  • Replacement of the furan-2-ylmethylene group with thienylmethylene () introduces sulfur, altering electronic density and binding interactions (e.g., with metal ions or cysteine residues).
  • The 2-methoxybenzyl group in adds steric bulk and electron-donating effects, which may influence metabolic stability.

Biological Implications :

  • Analogs with morpholine () or ethoxypropyl () chains are more likely to engage in hydrogen bonding, critical for target specificity.
  • The thienylmethylene variant () may exhibit distinct pharmacokinetics due to sulfur’s metabolic susceptibility.

Q & A

Q. Basic: What are the key steps in synthesizing this pyrroloquinoxaline-carboxamide derivative?

The compound is synthesized via multi-step organic reactions, including:

  • Coupling reactions : Amide bond formation between the pyrroloquinoxaline core and the 4-fluorobenzyl group, often using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Schiff base formation : Condensation of the furan-2-ylmethylene moiety with the amino group on the pyrroloquinoxaline scaffold under reflux in anhydrous conditions (e.g., ethanol or THF) .
  • Stereochemical control : Ensuring E-configuration of the imine bond via reaction kinetics (e.g., slow addition of aldehydes) or catalytic methods .

Q. Advanced: How can reaction yields be optimized for the furan-2-ylmethylene substitution step?

Yield optimization involves:

  • Catalyst screening : Palladium or copper catalysts may enhance imine formation efficiency (e.g., Pd(OAc)₂ in reductive cyclization reactions) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while molecular sieves absorb byproducts like water .
  • Purification strategies : Use of preparative HPLC or column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate the E-isomer selectively .

II. Biological Evaluation

Q. Basic: What assays are used to evaluate this compound’s anticancer potential?

Initial screening typically includes:

  • Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Enzyme inhibition studies : Testing against kinases (e.g., EGFR or Aurora B) via fluorescence-based ATP competition assays .
  • Apoptosis detection : Flow cytometry with Annexin V/PI staining to confirm mechanism of action .

Q. Advanced: How can contradictory data between enzyme inhibition and cellular activity be resolved?

Contradictions may arise due to:

  • Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to validate target specificity .
  • Membrane permeability : Perform logP measurements or PAMPA assays to assess cellular uptake limitations .
  • Metabolic stability : Incubate the compound with liver microsomes to identify rapid degradation pathways .

III. Structure-Activity Relationships (SAR) & Optimization

Q. Basic: Which structural features are critical for biological activity?

Key pharmacophores include:

  • 4-Fluorobenzyl group : Enhances lipophilicity and target binding via π-π stacking with hydrophobic enzyme pockets .
  • Furan-2-ylmethylene moiety : Contributes to planar geometry, facilitating intercalation with DNA or enzyme active sites .
  • Pyrroloquinoxaline core : Provides rigidity and hydrogen-bonding interactions with residues like Asp or Glu .

Q. Advanced: What strategies improve selectivity for cancer-related kinases over off-target enzymes?

Strategies involve:

  • Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzyl ring to modulate electron density and binding affinity .
  • Scaffold hopping : Replace the pyrroloquinoxaline core with pyrazolo[3,4-b]quinoxaline to reduce off-target interactions .
  • Crystallographic studies : Use X-ray diffraction of compound-enzyme complexes to guide rational design (e.g., resolving binding poses in kinase domains) .

IV. Physicochemical & Pharmacokinetic Profiling

Q. Basic: How is aqueous solubility assessed, and what formulation strategies address poor solubility?

Methods include:

  • Shake-flask assay : Measure solubility in PBS (pH 7.4) or simulated gastric fluid .
  • Co-solvent systems : Use cyclodextrins or lipid-based nanoparticles to enhance dissolution .
  • Prodrug derivatization : Introduce phosphate or PEG groups to improve hydrophilicity .

Q. Advanced: What in silico tools predict metabolic hotspots for structural stabilization?

Computational approaches include:

  • Density Functional Theory (DFT) : Identify electrophilic centers prone to cytochrome P450 oxidation .
  • Molecular dynamics simulations : Model interactions with CYP3A4 or UDP-glucuronosyltransferases to predict glucuronidation sites .

Mechanistic & Target Identification

Q. Basic: How is the compound’s mechanism of action validated in cellular models?

Validation involves:

  • Western blotting : Detect downstream phosphorylation changes (e.g., ERK or Akt pathways) .
  • RNA sequencing : Identify differentially expressed genes post-treatment to map affected pathways .

Q. Advanced: What techniques confirm target engagement in complex biological systems?

Advanced methods include:

  • Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of target proteins upon compound binding .
  • Photoaffinity labeling : Incorporate a photoreactive group (e.g., diazirine) to crosslink the compound to its target .

VI. Data Reproducibility & Quality Control

Q. Basic: How are batch-to-batch variations minimized during synthesis?

Quality control measures include:

  • Strict reaction monitoring : Use inline FTIR or LC-MS to track intermediate formation .
  • Standardized purification : Employ automated flash chromatography with predefined solvent gradients .

Q. Advanced: What orthogonal assays validate bioactivity when primary assays yield ambiguous results?

Orthogonal approaches include:

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified targets .
  • Microscale thermophoresis (MST) : Quantify binding affinities in low-volume, high-throughput formats .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.